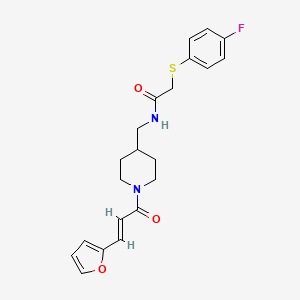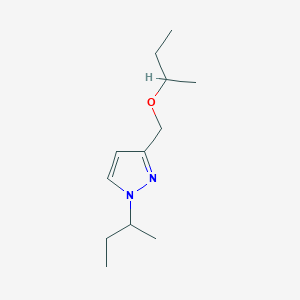![molecular formula C20H13Cl2N3O B2592504 1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone] CAS No. 303984-74-9](/img/structure/B2592504.png)
1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]” is a chemical compound with the molecular formula C20H13Cl2N3O . It is a derivative of indole, a heterocyclic compound that is a key building block in many natural and non-natural products of biological and pharmaceutical importance .
Synthesis Analysis
The synthesis of indole derivatives, such as “1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]”, can be achieved through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of “1-phenyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds within the molecule .Scientific Research Applications
Fischer Synthesis of Indoles
Fischer synthesis is a prominent method for synthesizing indoles, including those derived from arylhydrazones like the compound . Studies have detailed the experimental conditions under which various transformations occur, leading to the formation of indoles through mechanisms involving shifts and splitting out of substituents. These findings are foundational for understanding the chemical behavior and potential applications of such compounds in medicinal chemistry and drug development (Fusco & Sannicolo, 1978).
Synthesis and Applications of Heterocyclic Compounds Based on Isatins
Isatin derivatives, closely related to the compound of interest due to their structural similarities, have shown significant versatility in forming a wide range of N-heterocycles with considerable biological activities. Recent literature emphasizes the use of isatin and its derivatives in synthesizing various heterocyclic compounds, underscoring their potential in drug discovery and pharmaceutical research (Sadeghian Zahra Sadeghian & Bayat, 2022).
Biological Significance of Indole Derivatives
Indole derivatives, including those synthesized from phenylhydrazine and pyruvic acid, have been highlighted for their varied pharmacological activities. Research underscores the importance of the indole nucleus in synthesizing compounds with anticancer, antimicrobial, and antiviral activities, among others. This review provides valuable insights into the synthesis processes and pharmacological features of indole derivatives, pointing towards their potential in new drug discovery (Padmavathi et al., 2021).
Antimicrobial Activity of Hydrazide-Hydrazones
Hydrazide-hydrazone derivatives are recognized for their broad spectrum of biological activities, including significant antimicrobial properties. A review focusing on the research from 2010 to 2016 provides an overview of the antimicrobial activity of these compounds, which could be pivotal in the development of new antimicrobial agents (Popiołek, 2016).
Biological Activities of Metal Complexes with Aromatic Hydrazones
The study of metal complexes with polycyclic aromatic hydrazones, including those with structures similar to the compound of interest, reveals promising biological activities. These complexes, particularly those based on naphthylhydrazone and anthrahydrazone, exhibit antibacterial and anticancer activities. This research highlights the potential of such complexes in medicinal chemistry and drug development (Liu et al., 2022).
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors
Biochemical pathways
Indole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of action
Indole derivatives have been found to have a wide range of effects due to their diverse biological activities .
properties
IUPAC Name |
3-[(3,4-dichlorophenyl)diazenyl]-1-phenylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-16-11-10-13(12-17(16)22)23-24-19-15-8-4-5-9-18(15)25(20(19)26)14-6-2-1-3-7-14/h1-12,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLGVXJLELAVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-butylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2592426.png)
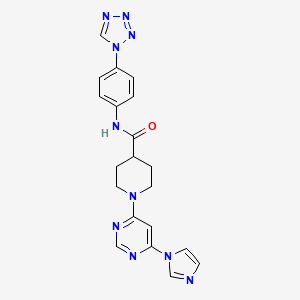

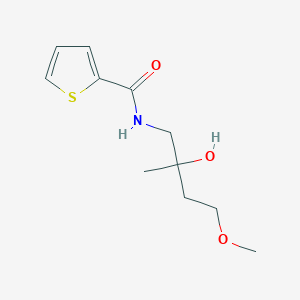
![4-((3-chlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2592434.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)furan-2-carboxamide](/img/structure/B2592435.png)
![N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide](/img/structure/B2592436.png)

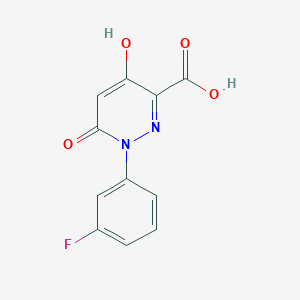
![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2592441.png)
